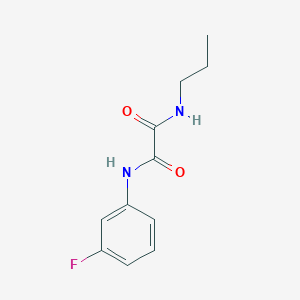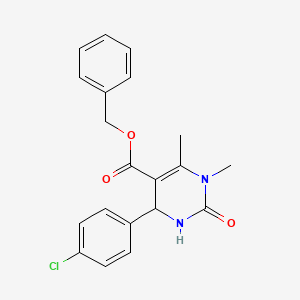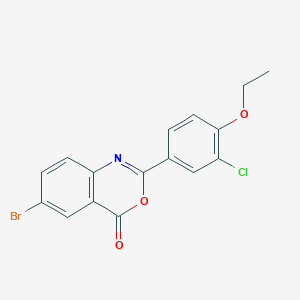![molecular formula C20H24ClN3O2 B5159620 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)
1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has shown potential in various scientific research applications, including the field of pharmacology.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine involves the modulation of neurotransmitter release and reuptake. This compound acts as a serotonin and dopamine receptor agonist, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters, such as serotonin and dopamine, into the synaptic cleft. The increased levels of neurotransmitters lead to the modulation of mood, behavior, and cognition.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine are largely dependent on the dose and duration of exposure. This compound has been shown to modulate the release of various neurotransmitters, including serotonin and dopamine. The modulation of these neurotransmitters leads to changes in mood, behavior, and cognition. Additionally, this compound has been shown to have an effect on the cardiovascular system, including changes in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine in lab experiments include its potential in the treatment of neurological disorders and its ability to modulate neurotransmitter release. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For the research of 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine include further studies on its mechanism of action and potential therapeutic applications. Additionally, the development of more selective and potent analogs of this compound could lead to the development of more effective treatments for neurological disorders.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 1-(3-furoyl)-3-piperidinylmethanone in the presence of a suitable catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The yield of the compound depends on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine has been studied for its potential in various scientific research applications, including the field of pharmacology. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. This compound has also been studied for its potential in the treatment of neurological disorders, such as schizophrenia and depression.
Eigenschaften
IUPAC Name |
[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c21-17-3-1-4-18(13-17)22-8-10-23(11-9-22)19-5-2-7-24(14-19)20(25)16-6-12-26-15-16/h1,3-4,6,12-13,15,19H,2,5,7-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRLVIDDMKSPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine](/img/structure/B5159538.png)
![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)





![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)
![1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5159600.png)

![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)
![N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)

![1-cyclohexyl-2-(2,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5159634.png)